(5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that features a unique imidazo[1,2-a]pyridine scaffold. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the cyclization of 2-aminopyridine derivatives with appropriate electrophiles. One common method is the reaction of 2-aminopyridine with α-bromoketones under basic conditions, followed by nucleophilic substitution to introduce the fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes bromination, fluorination, and cyclization steps, optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: (5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles to replace the bromine or fluorine atoms.
Oxidation and Reduction: These reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms .
Wissenschaftliche Forschungsanwendungen
(5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of (5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific derivatives used. Generally, the compound can modulate biological activities by binding to active sites or altering the function of target proteins .
Vergleich Mit ähnlichen Verbindungen
- (5-Bromo-2-chloro-pyridin-3-yl)-methanol
- (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol
Comparison: Compared to these similar compounds, (5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine core. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H6BrFN2O |
---|---|
Molekulargewicht |
245.05 g/mol |
IUPAC-Name |
(5-bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H6BrFN2O/c9-6-2-1-3-7-11-5(4-13)8(10)12(6)7/h1-3,13H,4H2 |
InChI-Schlüssel |
MWYPJYDOJSYCMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C(N2C(=C1)Br)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.